

# An In-Depth Technical Guide to Methyl 2-thiofuroate: Discovery, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Methyl 2-thiofuroate*

Cat. No.: *B088921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 2-thiofuroate**, a sulfur-containing derivative of the furan family, is a compound with significant applications in the flavor and fragrance industries and potential, though less documented, utility in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a summary of its known applications. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper collates the existing data to provide a thorough resource for researchers.

## Introduction

**Methyl 2-thiofuroate** (S-methyl furan-2-carbothioate) is a volatile organic compound known for its characteristic savory, onion-like aroma.<sup>[1][2]</sup> This property has led to its primary application as a flavoring agent in the food industry.<sup>[2]</sup> Structurally, it is the S-methyl thioester of 2-furoic acid. The furan ring is a common motif in biologically active molecules, suggesting that **methyl 2-thiofuroate** could be a valuable scaffold or intermediate in drug discovery.<sup>[3][4]</sup> This guide will delve into the technical details of this compound, from its fundamental properties to its synthesis and potential for further research.

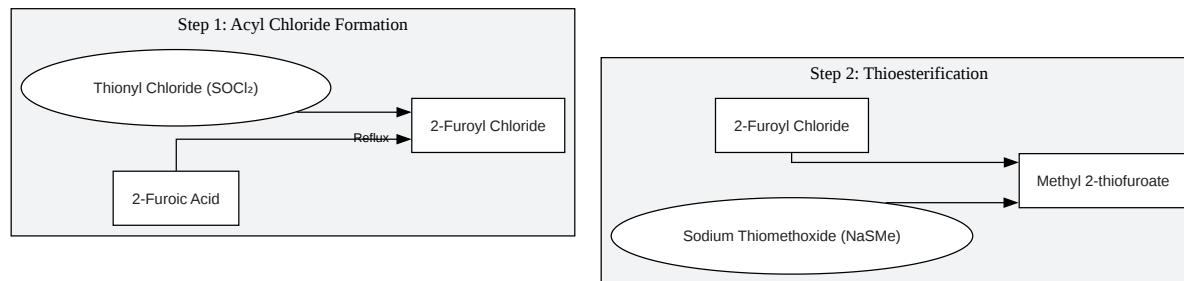
# Physicochemical Properties

A comprehensive summary of the physicochemical properties of **Methyl 2-thiofuroate** is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of **Methyl 2-thiofuroate**

| Property          | Value                                            | Reference(s) |
|-------------------|--------------------------------------------------|--------------|
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> O <sub>2</sub> S   | [5]          |
| Molecular Weight  | 142.18 g/mol                                     | [5]          |
| CAS Number        | 13679-61-3                                       | [5]          |
| Appearance        | Clear liquid                                     | [2]          |
| Odor              | Fried, cooked onion aroma                        | [1][2]       |
| Boiling Point     | 63.0 °C @ 2.00 mm Hg                             | [2]          |
| Density           | 1.230-1.241 g/mL                                 | [2]          |
| Refractive Index  | 1.567-1.573                                      | [2]          |
| Solubility        | Insoluble in water, soluble in organic solvents. | [2]          |

## History and Discovery


The precise date and discoverer of **Methyl 2-thiofuroate** are not well-documented in easily accessible historical records. It is known to be of synthetic origin and has been reported to be found in coffee and dairy products, likely as a volatile flavor component.[6] A "Scientific literature review of sulfur derivatives of furans" published in 1985 may contain earlier references to this compound, but the full text is not widely available.[7] Its inclusion in the Flavor and Extract Manufacturers Association (FEMA) database with the number 3311 indicates its established use in the flavor industry.[7]

## Synthesis of Methyl 2-thiofuroate

While a specific, originally published synthesis protocol for **Methyl 2-thiofuroate** is not readily found, a plausible and efficient method involves the reaction of 2-furoyl chloride with a methyl mercaptide salt. This standard method for thioester formation is reliable and can be adapted for this specific compound.

## Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2-furoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with a sulfur nucleophile.



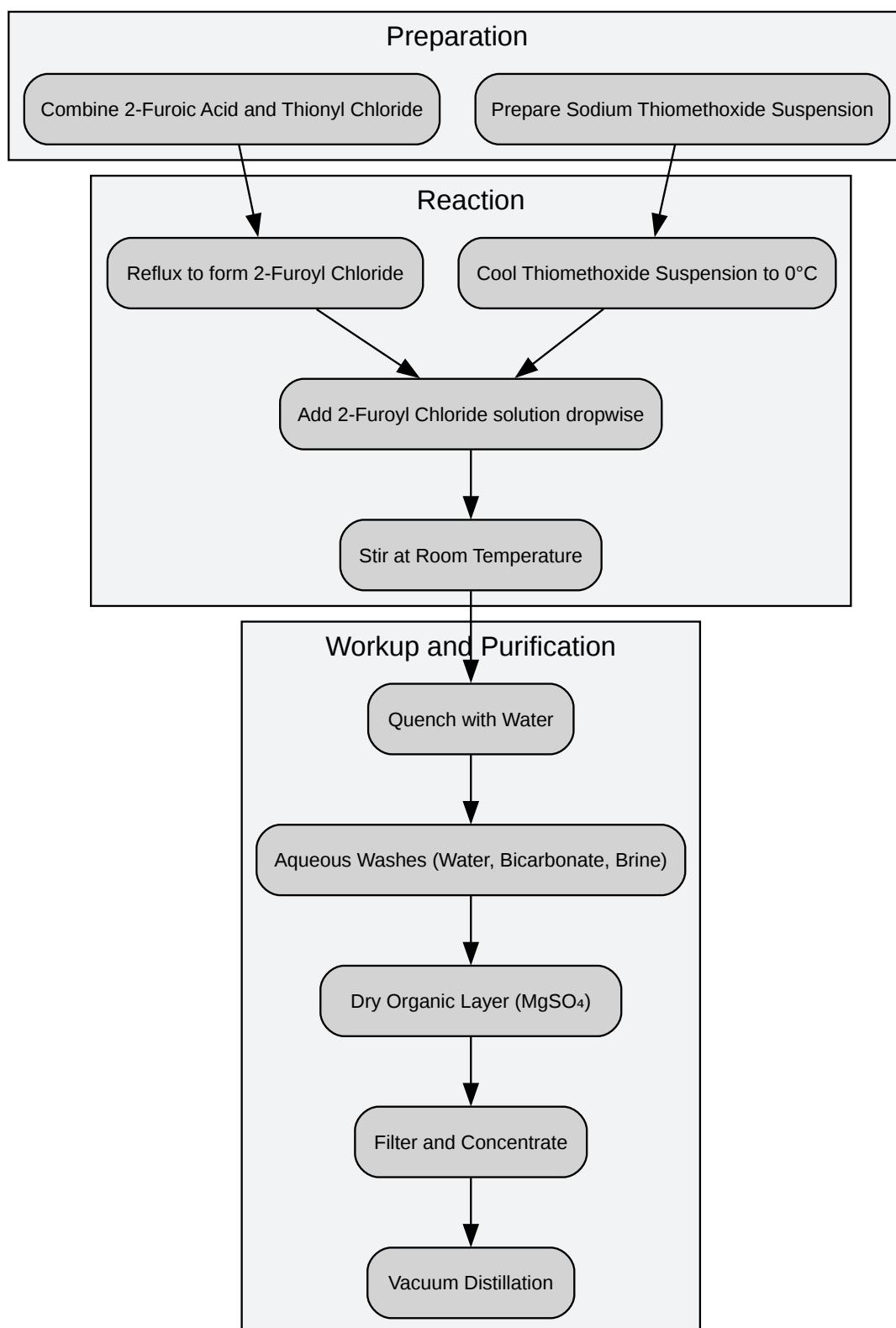
[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 2-thiofuroate**.

## Detailed Experimental Protocol

Materials:

- 2-Furoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )


- Sodium thiomethoxide (NaSMe) or Methyl mercaptan (CH<sub>3</sub>SH) and a base (e.g., Sodium Hydride)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and stir bar

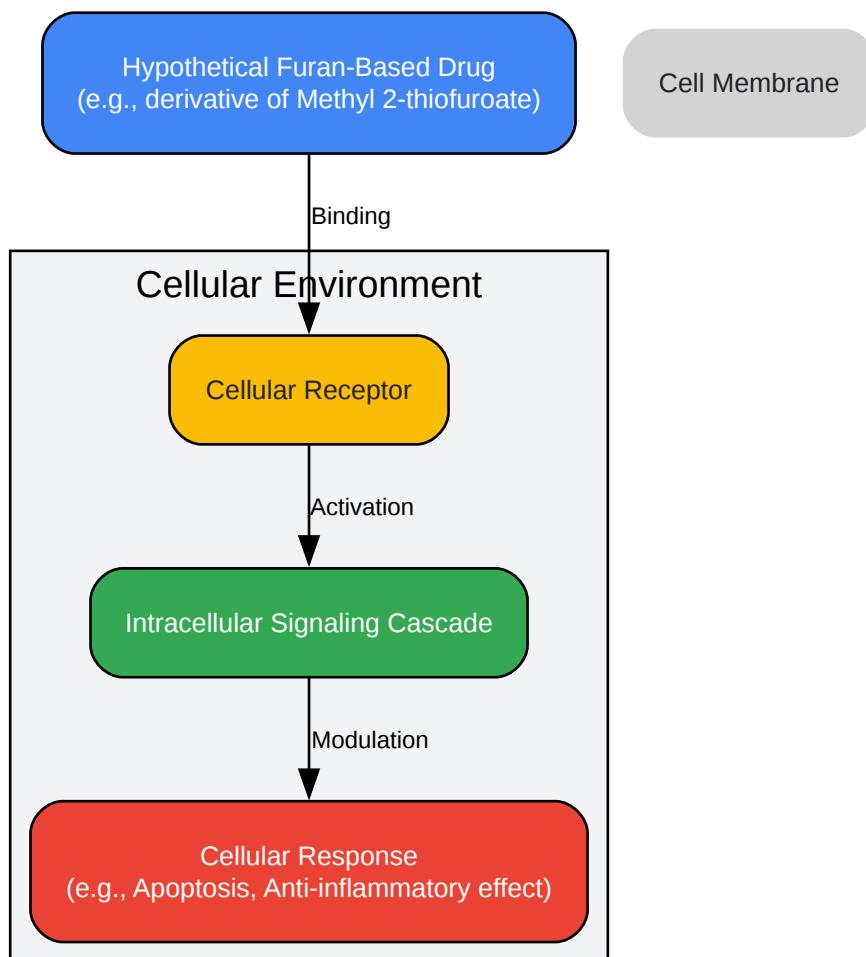
**Procedure:****Step 1: Synthesis of 2-Furoyl Chloride[8]**

- In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-furoic acid (1 equivalent).
- Add an excess of thionyl chloride (e.g., 2-3 equivalents).
- Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-furoyl chloride can be used directly in the next step or purified by vacuum distillation.

**Step 2: Synthesis of Methyl 2-thiofuroate[9]**

- In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium thiomethoxide (1.1 equivalents) in an anhydrous solvent such as diethyl ether or THF.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve the crude 2-furoyl chloride (1 equivalent) from Step 1 in the same anhydrous solvent.
- Add the solution of 2-furoyl chloride dropwise to the stirred suspension of sodium thiomethoxide at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by carefully adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude **Methyl 2-thiofuroate** can be purified by vacuum distillation to yield a clear liquid.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of **Methyl 2-thiofuroate**.

## Applications in Drug Development and Research

While the primary application of **Methyl 2-thiofuroate** is in the flavor and fragrance industry, its chemical structure, featuring a furan ring and a thioester group, suggests potential for applications in drug discovery and development. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[\[4\]](#)[\[10\]](#)[\[11\]](#)

However, a comprehensive search of scientific literature and patent databases does not reveal extensive research into the specific biological activities or signaling pathway interactions of **Methyl 2-thiofuroate**. Its use as a pharmaceutical intermediate is plausible, where the thioester could serve as a reactive handle for further chemical modifications.[\[12\]](#)

The general biological relevance of furan-containing compounds can be illustrated in a simplified signaling pathway diagram, where a hypothetical furan-based drug interacts with a cellular target.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for a furan-based drug.

Further screening and biological evaluation of **Methyl 2-thiofuroate** and its derivatives are warranted to explore their potential as therapeutic agents.

## Conclusion

**Methyl 2-thiofuroate** is a well-characterized synthetic compound with established applications in the flavor industry. While its history of discovery is not prominently documented, its physicochemical properties and a reliable synthetic route are accessible. The potential for this compound in drug discovery remains an underexplored area of research. This technical guide provides a foundational resource for scientists interested in the synthesis and potential applications of **Methyl 2-thiofuroate**, highlighting the need for further investigation into its biological activities.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Methyl 2-thiofuroate | C6H6O2S | CID 61662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 7. femaflavor.org [femaflavor.org]
- 8. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-thiofuroate: Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088921#discovery-and-history-of-methyl-2-thiofuroate>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)